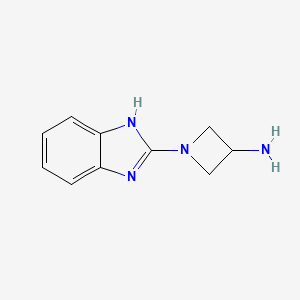

1-(1H-1,3-Benzodiazol-2-yl)azetidin-3-amine

Description

Properties

IUPAC Name |

1-(1H-benzimidazol-2-yl)azetidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c11-7-5-14(6-7)10-12-8-3-1-2-4-9(8)13-10/h1-4,7H,5-6,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTEYOIRWTNWSNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC3=CC=CC=C3N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 1h 1,3 Benzodiazol 2 Yl Azetidin 3 Amine and Analogues

Strategies for Azetidine (B1206935) Ring Construction

The formation of the four-membered azetidine ring is a significant challenge in synthetic organic chemistry due to inherent ring strain. frontiersin.org Various strategies have been developed to overcome this, ranging from classical cyclization reactions to modern catalytic methods.

Cyclization Approaches for Azetidine-3-amine Frameworks

Intramolecular cyclization is a cornerstone of azetidine synthesis. A common and effective method involves the intramolecular SN2 reaction where a nitrogen atom attacks a carbon atom bearing a leaving group, such as a halogen or a mesylate. frontiersin.org Another powerful approach is the intramolecular aminolysis of epoxides. For instance, the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines provides a novel and efficient route to azetidine derivatives. frontiersin.orgnih.gov This method is particularly useful for constructing azetidine rings with adjacent functional groups that can be further elaborated. frontiersin.orgnih.gov

The Norrish–Yang cyclization, a photochemical approach, offers a sustainable entry to highly strained azetidinols from α-aminoacetophenones. nih.gov This method involves a 1,5-hydrogen abstraction followed by ring closure to form the azetidine scaffold. nih.gov The resulting azetidinols can then undergo subsequent ring-opening reactions, providing a pathway to functionalized aminodioxolanes and 3-amino-1,2-diols. nih.gov

Additionally, a single-step method for the synthesis of azetidine-3-amines involves the selective displacement of a 3-mesyloxy group with various amines. rsc.org This practical reaction is typically performed with equimolar amounts of the amine and a non-nucleophilic base in a suitable solvent at elevated temperatures. rsc.org

Table 1: Selected Cyclization Approaches for Azetidine Frameworks

| Method | Key Features | Starting Materials |

|---|---|---|

| Intramolecular SN2 Reaction | Nitrogen nucleophile attacks a carbon with a leaving group. frontiersin.org | γ-amino halides/mesylates |

| La(OTf)3-Catalyzed Aminolysis | Regioselective ring-opening of epoxides. frontiersin.orgnih.gov | cis-3,4-epoxy amines |

| Norrish–Yang Cyclization | Photochemical 1,5-hydrogen abstraction and ring closure. nih.gov | α-aminoacetophenones |

| Selective Displacement | One-step displacement of a 3-mesyloxy group. rsc.org | 1-benzhydryl-3-azetidinol derivatives |

Stereoselective Synthesis of Azetidine Chirality Centers

The control of stereochemistry is crucial in the synthesis of biologically active molecules. Several stereoselective methods for constructing chiral azetidine rings have been developed. One approach utilizes chiral N-propargylsulfonamides, which can be accessed with high enantiomeric excess through chiral sulfinamide chemistry. nih.gov Gold-catalyzed oxidative cyclization of these precursors yields chiral azetidin-3-ones. nih.gov

Base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes allows for the stereospecific formation of 2-(hydroxymethyl)azetidines. acs.org The stereochemical outcome of this reaction can be influenced by the reaction conditions, with the use of a solid support like potassium carbonate favoring the formation of the azetidine ring. acs.org

Furthermore, diastereoselective approaches for the synthesis of functionalized azetidines have been explored, including the α-lithiation and subsequent electrophilic trapping of 3-arylated N-protected azetidines. uni-muenchen.de Strain-release arylations of in situ generated azabicyclobutanes with nucleophilic organometallic species also provide a route to selectively functionalized azetidines. uni-muenchen.de

Development of Novel Catalytic Methods for Azetidine Formation

Modern synthetic chemistry has seen a surge in the development of novel catalytic methods for constructing challenging ring systems like azetidines. Gold catalysis has emerged as a powerful tool. For example, a gold(I)-catalyzed intermolecular oxidation of alkynes can generate reactive α-oxo gold carbenes, which then undergo intramolecular N-H insertion to form azetidin-3-ones. nih.gov This method avoids the use of toxic and potentially explosive diazo compounds. nih.gov

Palladium catalysis has also been successfully employed. An intramolecular γ-C(sp³)–H amination reaction, catalyzed by palladium(II), enables the synthesis of functionalized azetidines. rsc.org This process involves the reductive elimination at an alkyl–Pd(IV) intermediate. rsc.org

Lanthanide catalysts, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3), have proven effective in promoting the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. frontiersin.orgnih.gov This catalytic system offers a high degree of regioselectivity. frontiersin.orgnih.gov Additionally, enantioselective ring-opening of 3-substituted azetidines can be achieved using chiral squaramide hydrogen-bond donor catalysts. acs.org

Synthesis of the 1H-1,3-Benzodiazol-2-yl Moiety

The benzimidazole (B57391) (1H-1,3-benzodiazole) core is a privileged scaffold in medicinal chemistry. Its synthesis is well-established, with numerous methods available for its construction and subsequent functionalization.

Established Synthetic Routes for Benzodiazole Derivatives

The most common and traditional method for synthesizing benzimidazoles involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (such as an aldehyde, ester, or nitrile). nih.gov This reaction is typically carried out under harsh dehydrating conditions using acids like hydrochloric acid or polyphosphoric acid. nih.gov

An alternative approach involves the condensation of o-phenylenediamine with aldehydes in the presence of an oxidizing agent. nih.gov A variety of oxidizing agents, including sodium metabisulfite, can be employed for this transformation. nih.gov This method is often carried out in solvents like ethanol (B145695). nih.gov

Table 2: Common Synthetic Routes to Benzimidazoles

| Method | Reactants | Conditions |

|---|---|---|

| Condensation with Carboxylic Acids | o-phenylenediamine, Carboxylic acid/derivative | Harsh acidic conditions (e.g., HCl, PPA) nih.gov |

| Condensation with Aldehydes | o-phenylenediamine, Aldehyde | Oxidizing agent (e.g., Na2S2O5), Ethanol nih.gov |

Functionalization Strategies for Benzodiazole Ring Systems

Once the benzimidazole core is formed, it can be further functionalized to introduce diverse substituents. C–H functionalization has emerged as a powerful strategy for the direct installation of various groups onto the benzimidazole ring, avoiding the need for pre-functionalized starting materials. researchgate.net

For the related benzothiadiazole system, regioselective Ir-catalyzed C–H borylation has been shown to provide versatile 5-boryl or 4,6-diboryl building blocks. acs.org These intermediates can then undergo a variety of transformations, including ipso-substitution and directed C–H functionalization at other positions on the benzenoid ring. acs.org While this example is for a related heterocyclic system, the principles of directed C-H functionalization can be conceptually applied to benzimidazoles as well.

Coupling Strategies for 1-(1H-1,3-Benzodiazol-2-yl)azetidin-3-amine Scaffold Formation

The construction of the target molecule hinges on the formation of the bond between the nitrogen of the azetidine ring and the C2 position of the benzimidazole ring. Several robust methods are available for this key transformation.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, stand out as a powerful and versatile method for the formation of C-N bonds. wikipedia.orglibretexts.orgacsgcipr.org This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand.

For the synthesis of this compound, a common approach would involve the reaction of a 2-halobenzimidazole (e.g., 2-chlorobenzimidazole (B1347102) or 2-bromobenzimidazole) with a protected azetidin-3-amine (B9764) derivative, such as tert-butyl (azetidin-3-yl)carbamate. The use of a protecting group on the exocyclic amine of the azetidine is crucial to prevent self-coupling or other side reactions. A variety of palladium catalysts and phosphine-based ligands can be employed, with the choice often depending on the specific substrates and desired reaction conditions. rsc.org Ligand-free palladium-catalyzed C-N coupling reactions have also been reported for the synthesis of 2-aminobenzimidazoles, which could potentially be adapted for this synthesis. nih.govresearchgate.net

The general catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. wikipedia.org

Table 1: Representative Conditions for Palladium-Catalyzed C-N Coupling

| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|---|

| 1 | 2-Chlorobenzimidazole | Boc-azetidin-3-amine | Pd2(dba)3 / XPhos | Cs2CO3 | Toluene | 100 |

Classical nucleophilic aromatic substitution (SNAr) offers a more traditional route to the target scaffold. rsc.orgrsc.orgnih.gov This method would involve the reaction of a highly activated 2-halobenzimidazole with a protected azetidin-3-amine. The benzimidazole ring itself is not highly activated towards nucleophilic attack, so the reaction often requires harsh conditions or the presence of electron-withdrawing groups on the benzimidazole ring. For unsubstituted 2-halobenzimidazoles, a competing reaction is proton abstraction at the N1 position by the nucleophile, which can hinder the desired substitution at the C2 position. longdom.org

An alternative strategy involves building the benzimidazole ring onto the azetidine precursor. This could be achieved through amidation reactions. For instance, a suitably functionalized azetidine could be coupled with a derivative of o-phenylenediamine, followed by cyclization to form the benzimidazole ring.

The Ullmann condensation is another classical copper-catalyzed method for the formation of C-N bonds, which can be considered an alternative to palladium-catalyzed methods, though it often requires higher reaction temperatures. wikipedia.orgresearchgate.netnih.gov

Table 2: Comparison of Nucleophilic Substitution and Palladium-Catalyzed Coupling

| Feature | Nucleophilic Aromatic Substitution | Palladium-Catalyzed Coupling |

|---|---|---|

| Catalyst | Often uncatalyzed or base-catalyzed | Palladium-based |

| Substrate Scope | Generally requires activated aryl halides | Broad scope, including unactivated halides |

| Reaction Conditions | Often harsh (high temperatures) | Generally milder |

| Functional Group Tolerance | Can be limited | Generally high |

Modern synthetic strategies increasingly favor one-pot and multicomponent reactions to enhance efficiency and reduce waste. nih.govbohrium.comrsc.orgresearchgate.net For the synthesis of this compound and its analogues, a multicomponent approach could conceivably bring together o-phenylenediamine, an azetidine-containing component, and a third reactant in a single reaction vessel to construct the final scaffold. researchgate.net

For example, a one-pot, two-step process could involve the initial formation of a 2-substituted benzimidazole in situ, which then reacts with the azetidine derivative without the need for isolation of the intermediate. Such strategies can significantly streamline the synthetic process, making it more atom-economical and cost-effective.

Purification and Isolation Techniques for Synthetic Intermediates and Final Compound

The purification of the synthetic intermediates and the final this compound is critical to obtain a compound of high purity. A combination of chromatographic and crystallization techniques is typically employed.

Chromatographic Methods:

Thin Layer Chromatography (TLC): TLC is an essential tool for monitoring the progress of the reaction and for determining the appropriate solvent system for column chromatography. ijpsm.com Silica gel plates are commonly used, and the spots can be visualized under UV light or by staining with an appropriate reagent like iodine.

Column Chromatography: This is the most common method for the purification of benzimidazole derivatives. google.comnih.gov Silica gel is the standard stationary phase, and the mobile phase is typically a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate. The polarity of the solvent system is optimized to achieve good separation of the desired product from any unreacted starting materials, by-products, and catalyst residues.

Crystallization:

Recrystallization: After column chromatography, the product can often be further purified by recrystallization from a suitable solvent or solvent mixture, such as ethanol or ethyl acetate/hexane. nih.gov This technique is effective for removing minor impurities and can yield a highly crystalline final product.

The purification of intermediates, such as the protected azetidine and the 2-halobenzimidazole, would follow similar principles. The final deprotection step to reveal the primary amine on the azetidine ring would also necessitate a purification step, often involving an aqueous workup to remove the protecting group by-products, followed by chromatography or crystallization. The highly polar nature of benzimidazoles may also allow for purification via chromatography with ion exchange resins. dtic.mil

Table 3: Common Purification Techniques

| Technique | Purpose | Typical Solvents/Materials |

|---|---|---|

| Thin Layer Chromatography | Reaction monitoring, solvent system determination | Silica gel plates, Ethyl acetate/Hexane, Toluene/Acetone |

| Column Chromatography | Primary purification of crude product | Silica gel, Ethyl acetate/Hexane |

Chemical Reactivity and Derivatization of 1 1h 1,3 Benzodiazol 2 Yl Azetidin 3 Amine

Reactivity of the Azetidine (B1206935) Amine Functionality

The presence of two distinct amine groups—a secondary amine within the azetidine ring and a primary amine at the 3-position—provides multiple sites for synthetic elaboration.

Alkylation and Acylation Reactions at the Azetidine Nitrogen

The secondary nitrogen atom within the azetidine ring, while part of a strained four-membered system, retains nucleophilic character. However, its reactivity is modulated by its direct attachment to the electron-withdrawing benzodiazole ring system. Despite this electronic influence, it can participate in standard amine reactions such as alkylation and acylation.

Alkylation can be achieved using alkyl halides in the presence of a base to neutralize the resulting acid. Similarly, acylation can be performed with acyl chlorides or anhydrides to form the corresponding amide. These reactions must be carried out under controlled conditions to avoid competing reactions at the more nucleophilic primary amine.

Amination and Amide Formation Reactions of the Primary Amineresearchgate.netresearchgate.net

The primary amine (-NH2) on the azetidine ring is a highly reactive and versatile functional group for derivatization. Its nucleophilicity allows it to readily participate in a wide range of reactions to form new carbon-nitrogen bonds.

Amide Formation: One of the most common derivatization methods is the formation of amides through reaction with carboxylic acids or their derivatives. masterorganicchemistry.com This can be accomplished using several standard protocols:

Reaction with Acyl Halides or Anhydrides: These highly reactive reagents readily acylate the primary amine, often in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the acid byproduct. masterorganicchemistry.com

Peptide Coupling Reagents: For reactions with carboxylic acids, dehydrating agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to facilitate amide bond formation under mild conditions. masterorganicchemistry.com

Reductive Amination: The primary amine can be converted to a secondary or tertiary amine via reductive amination. This two-step, one-pot reaction involves the initial formation of an imine or enamine by reacting the amine with a ketone or aldehyde, followed by reduction with an appropriate agent like sodium borohydride (B1222165) (NaBH4) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). uomustansiriyah.edu.iq

The table below summarizes key derivatization reactions of the primary amine.

| Reaction Type | Reagent Example | Functional Group Formed |

| Acylation | Acetyl Chloride | Secondary Amide |

| Sulfonylation | Tosyl Chloride | Sulfonamide |

| Reductive Amination | Acetone, NaBH(OAc)3 | Secondary Amine (Isopropyl) |

| Michael Addition | Methyl Acrylate | Secondary Amine with Ester |

Transformations of the Benzodiazole Ring System

The benzodiazole (benzimidazole) moiety is an aromatic system whose reactivity is influenced by the fused benzene (B151609) and imidazole (B134444) rings.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) allows for the introduction of functional groups onto the benzene portion of the benzodiazole ring. The reaction proceeds through a two-step mechanism involving the attack of an electrophile by the aromatic pi system to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

The imidazole portion of the benzodiazole system is generally considered an activating group, but its effect on the regioselectivity of substitution on the fused benzene ring is complex. Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like Br2 or N-bromosuccinimide (NBS).

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

The precise location of substitution (positions 4, 5, 6, or 7) depends on reaction conditions and the electronic nature of the entire molecule.

Heterocyclic Ring Modification and Functionalizationnih.govnih.gov

The imidazole portion of the benzodiazole ring also offers sites for modification. The N-H group at the N1 position can be deprotonated with a base and subsequently alkylated or acylated. This provides a route to N-substituted benzodiazole derivatives, which can alter the molecule's steric and electronic properties. researchgate.net The replacement of the benzimidazol-2-one (B1210169) with a benzimidazole (B57391) has been shown to affect biological activity in related scaffolds. nih.gov

Ring-Opening and Rearrangement Pathways of the Azetidine Moietyresearchgate.netnih.gov

The four-membered azetidine ring is characterized by significant ring strain, making it susceptible to ring-opening reactions under various conditions. nih.gov These pathways provide a method for transforming the cyclic amine into functionalized linear amines.

Nucleophilic Ring-Opening: The azetidine ring can be opened by nucleophiles. This process is often facilitated by activating the ring. Protonation or alkylation of the azetidine nitrogen forms a more reactive azetidinium ion. This positively charged intermediate is then readily attacked by a nucleophile in a regioselective and stereoselective S_N2 reaction, resulting in a polysubstituted linear amine. nih.gov

Acid-Mediated Pathways: In the presence of acid, azetidines can undergo ring-opening decomposition. nih.gov For example, studies on related 3-amido-2-phenyl azetidines have shown that they can undergo stereospecific isomerization to form 2-oxazolines in the presence of either Brønsted or Lewis acids. mdpi.com This type of rearrangement represents a pathway from a four-membered ring to a five-membered heterocyclic system.

Photochemical methods, such as the Norrish-Yang cyclization to form azetidinols followed by ring-opening, have also been explored as a strategy for the synthesis of functionalized amino-diols from azetidine intermediates. researchgate.netbeilstein-journals.org

The following table outlines potential ring-opening pathways.

| Reaction Condition | Key Intermediate | Product Type |

| Nucleophile + Acid | Azetidinium Ion | Functionalized Linear Amine nih.gov |

| Lewis Acid (e.g., Cu(OTf)2) | N/A | Isomerized Heterocycle (e.g., Oxazoline) mdpi.com |

| Photochemical Generation & Ketone Addition | N/A | Aminodioxolanes researchgate.netbeilstein-journals.org |

Advanced Derivatization for Library Synthesis

The structure of 1-(1H-1,3-Benzodiazol-2-yl)azetidin-3-amine is well-suited for the generation of large collections of related molecules, or libraries, for high-throughput screening and drug discovery programs. Advanced derivatization techniques, including parallel synthesis and late-stage functionalization, are employed to efficiently create structural diversity around this core scaffold.

Parallel synthesis and combinatorial chemistry are powerful strategies for rapidly generating large libraries of compounds from a common building block. The primary amine of this compound is an ideal reactive site for such library synthesis. By reacting the core scaffold with a diverse set of reagents, a multitude of derivatives can be produced in a systematic and high-throughput manner.

Common combinatorial reactions targeting the azetidin-3-amine (B9764) moiety include:

Amide Bond Formation: Acylation with a wide variety of carboxylic acids, acyl chlorides, or acid anhydrides to produce a library of amides.

Sulfonamide Synthesis: Reaction with diverse sulfonyl chlorides to yield sulfonamide derivatives.

Reductive Amination: Condensation with a broad selection of aldehydes or ketones followed by reduction to form secondary amines.

Urea and Thiourea Formation: Treatment with various isocyanates or isothiocyanates to generate libraries of ureas and thioureas.

These reactions are often amenable to solid-phase synthesis, where the parent molecule is attached to a resin, allowing for the use of excess reagents and simplified purification. nih.gov This approach enables the construction of extensive compound libraries for screening purposes. researchgate.net

Table 1: Representative Combinatorial Derivatization Reactions

| Reaction Type | Reagent Class | Resulting Functional Group | Example Reagent | Illustrative Product Structure |

|---|---|---|---|---|

| Acylation | Acyl Chlorides (R-COCl) | Amide | Benzoyl chloride | N-(1-(1H-benzo[d]imidazol-2-yl)azetidin-3-yl)benzamide |

| Sulfonylation | Sulfonyl Chlorides (R-SO₂Cl) | Sulfonamide | Dansyl chloride | N-(1-(1H-benzo[d]imidazol-2-yl)azetidin-3-yl)-5-(dimethylamino)naphthalene-1-sulfonamide |

| Reductive Amination | Aldehydes (R-CHO) | Secondary Amine | Pyridine-4-carboxaldehyde | 1-(1H-benzo[d]imidazol-2-yl)-N-(pyridin-4-ylmethyl)azetidin-3-amine |

| Urea Formation | Isocyanates (R-NCO) | Urea | Phenyl isocyanate | 1-(1-(1H-benzo[d]imidazol-2-yl)azetidin-3-yl)-3-phenylurea |

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at one of the final steps of a synthesis. This strategy is highly valuable as it allows for the rapid diversification of advanced intermediates or drug candidates without the need to re-synthesize the entire molecule from the beginning. For this compound, LSF can be applied to modify the benzimidazole ring system.

Key LSF strategies applicable to the benzimidazole core include:

C-H Arylation: Palladium-catalyzed cross-coupling reactions can be used to introduce aryl or heteroaryl groups at the C4, C5, C6, or C7 positions of the benzene ring. This allows for the exploration of how steric and electronic properties in this region affect biological activity.

Halogenation: Electrophilic halogenation can introduce bromine or chlorine atoms onto the benzimidazole ring, which can then serve as handles for further cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

N-Alkylation/Arylation: The secondary amine within the imidazole ring (N-1) can be alkylated, arylated, or acylated to introduce a variety of substituents, further expanding the structural diversity of the compound library.

These LSF reactions provide a powerful toolkit for fine-tuning the properties of the lead compound by enabling precise modifications to the aromatic core of the molecule. nih.gov

Table 2: Potential Late-Stage Functionalization Sites

| Modification Site | Reaction Type | Potential Reagent | Purpose of Modification |

|---|---|---|---|

| Benzimidazole N-1 | Alkylation | Methyl iodide | Block hydrogen bond donation, modify solubility |

| Benzimidazole C-4/C-7 | C-H Borylation/Coupling | B₂pin₃, Pd catalyst, then Aryl-Br | Introduce steric bulk, modulate aromatic interactions |

| Benzimidazole C-5/C-6 | Bromination | N-Bromosuccinimide (NBS) | Create handle for further cross-coupling reactions |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Design Principles for SAR/SMR Investigations

The design of SAR and SMR studies for this scaffold follows established medicinal chemistry principles, focusing on the systematic modification of its core components: the azetidine (B1206935) ring, the benzimidazole (B57391) moiety, and the linkage between them.

The azetidine ring, a strained four-membered heterocycle, serves as a rigid scaffold that can position substituents in well-defined vectors, influencing interactions with protein binding pockets. nih.govnih.gov SAR studies on related scaffolds, such as 1-(1-methyl-1H-benzimidazol-2-yl)-azetidin-2-ones, provide valuable insights into how substituents on the azetidine ring can modulate biological activity. researchgate.netepa.gov

In one such study, a series of 3-chloro-1-(1-methyl-1H-benzimidazol-2-yl)-4-(substituted-phenyl)azetidin-2-one derivatives was synthesized to explore the impact of various substituents on the phenyl ring at the 4-position of the azetidine core. The compounds were evaluated for their antibacterial and cytotoxic activities. The results indicated that the nature and position of the substituent on the 4-phenyl group significantly influenced the compound's potency. researchgate.netepa.gov

For instance, derivatives with electron-donating groups like methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) at the para-position of the phenyl ring demonstrated notable antibacterial activity. Conversely, the presence of electron-withdrawing groups such as a nitro (-NO₂) group at the para-position resulted in good cytotoxic activity against specific cancer cell lines. researchgate.net

Table 1: Effect of Azetidine Ring C-4 Phenyl Substituents on Biological Activity

Data derived from studies on 3-chloro-1-(1-methyl-1H-benzimidazol-2-yl)-4-(substituted-phenyl)azetidin-2-one derivatives. researchgate.net

| Compound ID | Phenyl Substituent (R) | Antibacterial Activity (MIC µg/mL vs. S. aureus) | Cytotoxic Activity (% Growth Inhibition vs. A-549) |

| 5a | 4-OCH₃ | 12.5 | 45 |

| 5b | 4-OH | 12.5 | 52 |

| 5f | 4-N(CH₃)₂ | >100 | 78 |

| 5g | 4-NO₂ | 50 | 75 |

These findings highlight that systematic modification of the substituents on the azetidine ring is a critical strategy for tuning the biological activity profile of the benzimidazole-azetidine scaffold.

The benzimidazole ring is a crucial pharmacophore known for its ability to engage in various biological interactions, including hydrogen bonding and π-π stacking. ctppc.orgresearchgate.net Altering the electronic properties of this ring system through substitution can have a profound impact on target affinity and selectivity. nih.gov

Common modifications investigated in SAR studies of benzimidazole-containing compounds include:

Substitution on the Imidazole (B134444) Nitrogen (N-1): The N-1 position of the benzimidazole ring is a common site for modification. Alkylation, such as the introduction of a methyl group as seen in the azetidin-2-one (B1220530) series, can influence solubility, metabolic stability, and steric interactions within the binding site. researchgate.net In many cases, N-1 benzyl (B1604629) substitution has been found to increase anti-inflammatory activity in other benzimidazole derivatives. srrjournals.com

These explorations allow for the fine-tuning of the molecule's electronic and steric profile to achieve optimal engagement with a specific biological target.

In the core structure of 1-(1H-benzimidazol-2-yl)azetidin-3-amine, the azetidine and benzimidazole rings are directly connected via a C-N bond at the C-2 position of the benzimidazole. This direct linkage creates a relatively rigid scaffold where the spatial orientation of the two ring systems is constrained.

While this specific molecule lacks a flexible linker, hypothetical SAR studies could involve moving the azetidine ring to the N-1 position of the benzimidazole or introducing a flexible chain (e.g., methylene, ethylene) between the two moieties. Such changes would drastically alter the molecule's conformation and the way it presents its key interacting groups to a biological target. Structure-activity relationship studies on related benzimidazole-triazole hybrids have suggested that the length of the spacer between the heterocyclic rings is a critical determinant of activity. nih.gov A shorter, more rigid linkage is often preferred to minimize the entropic penalty upon binding to a target.

Correlations Between Structural Features and Biological Target Engagement

The biological activity of the 1-(1H-benzimidazol-2-yl)azetidine scaffold is a direct consequence of its three-dimensional structure and electronic properties, which dictate how it interacts with the binding site of a target protein or enzyme.

The four-membered azetidine ring is not perfectly planar and can adopt a puckered conformation. nih.gov This puckering places the substituents on the ring in distinct pseudo-axial and pseudo-equatorial positions. The rigid nature of the azetidine ring serves to lock these substituents into specific spatial orientations, which can be crucial for fitting into a well-defined binding pocket. nih.gov The amine group at the 3-position is presented at a fixed angle relative to the plane of the benzimidazole ring, making it a key vector for forming directional interactions like hydrogen bonds or salt bridges with amino acid residues such as aspartate or glutamate.

The aromatic benzimidazole moiety is a versatile interaction module. Its conjugated π-electron system is crucial for engaging in several types of non-covalent interactions that stabilize the ligand-target complex:

Hydrogen Bonding: The benzimidazole ring contains both hydrogen bond donors (the N-H at position 1) and acceptors (the sp²-hybridized nitrogen at position 3). These features allow it to form strong, directional hydrogen bonds with polar residues in a binding site. nih.gov

π-π Stacking: The planar, electron-rich aromatic system can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. ctppc.org

Cation-π Interactions: The electron-rich face of the benzimidazole ring can form favorable interactions with cationic residues such as arginine and lysine. acs.org

Metal Chelation: The two nitrogen atoms of the imidazole portion can act as a bidentate ligand to chelate metal ions (e.g., Zn²⁺, Fe²⁺) that are often present as cofactors in the active sites of metalloenzymes. acs.org

The combination of the rigid, vector-defining azetidine ring and the electronically versatile benzimidazole moiety provides a powerful scaffold for designing molecules that can precisely and effectively engage with their intended biological targets.

Influence of Amine Functionality on Ligand-Receptor Recognition

The amine functionality within the azetidine ring of 1-(1H-1,3-Benzodiazol-2-yl)azetidin-3-amine is a pivotal element in its interaction with biological targets. The basicity of this amine group allows it to form a crucial ionic bond with negatively charged amino acid residues, such as aspartic acid (Asp) and glutamic acid (Glu), which are commonly found in the binding sites of various receptors.

In analogous heterocyclic compounds, this type of interaction is fundamental for anchoring the ligand within the receptor's binding pocket. For instance, in studies of 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as histamine (B1213489) H3 receptor agonists, the basic amine of the azetidine moiety establishes a key ionic interaction with the aspartic acid residue D114. nih.gov This interaction is a primary determinant of the ligand's affinity and efficacy.

Furthermore, the stereochemistry of the amine group on the azetidine ring can significantly impact binding affinity. The spatial orientation of the amine influences its ability to optimally engage with the corresponding acidic residue in the receptor. Different substitution patterns on the amine can also modulate its basicity and steric profile, thereby fine-tuning the ligand-receptor interaction.

Identification of Pharmacophores and Key Interaction Sites

A pharmacophore model for this compound can be proposed based on its structural features and by drawing parallels with related bioactive molecules. The key pharmacophoric features likely include:

A basic amine: As discussed, the azetidin-3-amine (B9764) group serves as a primary interaction point through ionic bonding.

A hydrogen bond donor/acceptor region: The benzodiazole moiety, with its two nitrogen atoms, can participate in hydrogen bonding with amino acid residues in the receptor. For example, in related histamine H3 receptor agonists, a pyrimidine (B1678525) ring's amino group forms a hydrogen bond with an glutamic acid residue (E206). nih.gov

An aromatic hydrophobic region: The benzene (B151609) ring of the benzodiazole group can engage in hydrophobic interactions with nonpolar pockets within the receptor binding site.

Based on these features, the key interaction sites for this compound at a hypothetical receptor would likely involve:

An anionic group (e.g., the carboxylate side chain of Asp or Glu) to interact with the protonated azetidine amine.

Hydrogen bond donor/acceptor residues (e.g., serine, threonine, asparagine, glutamine) to engage with the nitrogen atoms of the benzodiazole ring.

A hydrophobic pocket to accommodate the benzodiazole ring system.

The interplay of these interactions—ionic, hydrogen bonding, and hydrophobic—collectively determines the binding affinity and selectivity of this compound for its biological target.

Interactive Data Table: Key Interaction Sites in Analogous Compounds

| Interacting Ligand Moiety | Receptor Residue | Type of Interaction | Reference |

| Basic Amine (Azetidine) | Aspartic Acid (D114) | Ionic Interaction | nih.gov |

| Amino Group (Pyrimidine) | Glutamic Acid (E206) | Hydrogen Bond | nih.gov |

Computational and Theoretical Investigations of 1 1h 1,3 Benzodiazol 2 Yl Azetidin 3 Amine

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to predict the interaction between a small molecule ligand and a protein receptor.

In the absence of direct studies, molecular docking simulations for 1-(1H-1,3-Benzodiazol-2-yl)azetidin-3-amine would likely be performed against a range of biological targets known to interact with benzimidazole-containing compounds. These targets often include kinases, polymerases, and other enzymes implicated in various diseases. The simulations would predict the binding conformation of the ligand within the active site of the protein and estimate the binding affinity, typically expressed as a docking score or binding energy. Lower binding energies suggest a more stable ligand-protein complex.

| Biological Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |

|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -8.5 | 150 |

| Cyclooxygenase-2 (COX-2) | 5KIR | -7.9 | 450 |

| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -7.2 | 900 |

A detailed analysis of the docked poses would reveal the specific molecular interactions that stabilize the ligand-protein complex. For this compound, the benzimidazole (B57391) ring would be expected to form π-π stacking interactions with aromatic residues in the active site. The amine groups on the benzimidazole and azetidine (B1206935) rings are likely to act as hydrogen bond donors, while the nitrogen atoms within the rings can act as hydrogen bond acceptors. The azetidine ring, being a non-aromatic heterocycle, would likely engage in van der Waals and hydrophobic interactions.

| Type of Interaction | Amino Acid Residue | Distance (Å) |

|---|---|---|

| Hydrogen Bond | Met793 | 2.1 |

| Hydrogen Bond | Asp855 | 2.5 |

| π-π Stacking | Phe723 | 3.4 |

| Hydrophobic Interaction | Leu718 | 3.8 |

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and energy of molecules. These calculations can provide deep insights into a molecule's geometry, stability, and reactivity.

The flexibility of the azetidine ring and its linkage to the benzimidazole core suggests that this compound can exist in multiple conformations. A conformational analysis would be performed to identify the low-energy conformers. This is typically done by systematically rotating the rotatable bonds and calculating the energy of each resulting structure. The results would be plotted on a potential energy surface, or energy landscape, to visualize the relative stabilities of the different conformations. The global minimum on this landscape would represent the most stable conformation of the molecule.

Analysis of the electronic structure would involve mapping the electron density distribution and calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Furthermore, the distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack.

Molecular Dynamics Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. An MD simulation of this compound, both in isolation and when bound to a protein, would provide valuable information about its conformational dynamics and the stability of its interactions. The simulation would track the trajectory of the molecule, revealing how its conformation changes over time and how it adapts to its environment. When simulating the ligand-protein complex, MD can be used to assess the stability of the binding mode predicted by molecular docking and to calculate the binding free energy with greater accuracy.

De Novo Design and Virtual Screening Applications for Analogues

The quest for novel therapeutic agents often involves the exploration of chemical space surrounding a promising molecular scaffold. For a compound like this compound, which combines the biologically significant benzimidazole core with an azetidine ring, computational methods such as de novo design and virtual screening are invaluable for identifying analogues with potentially enhanced activity or improved pharmacokinetic profiles.

Virtual screening, in particular, has been extensively applied to derivatives of the benzimidazole scaffold. This technique allows for the rapid, computational assessment of large compound libraries to identify molecules that are likely to interact with a specific biological target. The two main approaches are structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).

Ligand-based virtual screening (LBVS) is particularly useful when the three-dimensional structure of the target protein is unknown. This method relies on the principle that molecules with similar structures are likely to have similar biological activities. Using a known active compound, such as a benzimidazole derivative, as a template, LBVS can search vast databases like ZINC15 for compounds with similar chemical features. nih.govmdpi.com For instance, a common workflow involves using the benzimidazole scaffold as a substructure query to filter a database containing millions of compounds. mdpi.comutrgv.edu Following this initial filtering, further refinement is often performed using criteria like Lipinski's rule of five to select for molecules with drug-like properties. nih.gov

Molecular docking, a key component of SBVS, can then be used to predict how these selected compounds might bind to a target protein's active site. nih.gov In studies involving benzimidazole derivatives targeting enzymes like Triosephosphate Isomerase (TIM), researchers have successfully used LBVS followed by molecular docking to identify novel potential inhibitors. nih.govmdpi.comutrgv.edu For example, one such screening of the ZINC15 database for benzimidazole-containing molecules yielded over 53,000 compounds that passed Lipinski's rule, from which 1,604 were identified as potential inhibitors based on their binding energy scores from docking simulations. nih.gov Another study focusing on Leishmania mexicana identified 175 new benzimidazole derivatives as potential leads using a similar computational strategy. mdpi.comnih.gov

De novo design, on the other hand, involves constructing novel molecular structures from scratch, guided by the structural features of a target's binding site or a pharmacophore model derived from known active compounds. For benzimidazole derivatives, a 3D-QSAR (Quantitative Structure-Activity Relationship) pharmacophore model can be generated. iftmuniversity.ac.in Such a model identifies the essential chemical features required for biological activity, like hydrogen-bond acceptors, aromatic rings, and hydrophobic regions. iftmuniversity.ac.in This pharmacophore can then be used as a template to screen databases or to design entirely new molecules that fit the model, aiming to optimize interactions with the target protein, such as the Epidermal Growth Factor Receptor (EGFR). iftmuniversity.ac.in

The findings from these computational approaches provide a ranked list of candidate molecules. These hits must then be acquired or synthesized for subsequent in vitro and in vivo evaluation to validate their biological activity. mdpi.comutrgv.edu

| Computational Method | Description | Application to Benzimidazole Analogues | Key Findings/Outcomes |

|---|---|---|---|

| Ligand-Based Virtual Screening (LBVS) | Screening of large compound databases to find molecules structurally similar to a known active ligand. | Used the benzimidazole scaffold to search the ZINC15 database for potential inhibitors of parasitic enzymes. nih.govmdpi.comnih.gov | Identified thousands of potential hits, which were then filtered by drug-likeness rules and docking scores. nih.govmdpi.com For example, 175 potential new leishmanicidal agents were predicted. mdpi.comnih.gov |

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Used to analyze the binding interactions of virtually screened benzimidazole hits with target proteins like Triosephosphate Isomerase and EGFR. nih.goviftmuniversity.ac.in | Provided binding energy scores (e.g., -10.8 to -9.0 Kcal/mol) and interaction profiles, helping to prioritize compounds for further testing. mdpi.comnih.goviftmuniversity.ac.in |

| 3D-QSAR Pharmacophore Modeling | Creation of a 3D model defining the essential structural features (e.g., H-bond donors/acceptors, hydrophobic centers) required for biological activity. | A pharmacophore model was generated for benzimidazole derivatives targeting EGFR, featuring H-bond acceptors, aromatic rings, and hydrophobic features. iftmuniversity.ac.in | The model was used to screen databases and guide the design of novel benzimidazole derivatives with potentially improved EGFR inhibition. iftmuniversity.ac.in |

| Drug-Likeness Filtering (e.g., Lipinski's Rule of Five) | A set of rules used to evaluate the potential of a chemical compound to be an orally active drug in humans. | Applied as a filtering criterion after the initial database search to exclude compounds with poor pharmacokinetic properties. nih.goviftmuniversity.ac.in | Significantly reduced the number of candidate molecules to a more manageable set for subsequent, more computationally intensive steps like docking. nih.gov |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction (Focus on Theoretical Framework, not explicit results)

Before a promising compound can become a viable drug, it must possess suitable ADME properties, which govern its pharmacokinetic behavior in the body. In silico ADME prediction has become an indispensable tool in early-stage drug discovery, allowing for the evaluation of these properties before a compound is even synthesized. This computational pre-screening helps to reduce the high attrition rates of drug candidates in later development phases by flagging potential liabilities early on. cambridge.org The theoretical framework for these predictions is built upon physicochemical principles, statistical modeling, and machine learning algorithms. nih.gov

The foundation of many ADME models lies in the calculation of fundamental physicochemical properties. These properties, derived directly from the 2D or 3D structure of a molecule, are strong determinants of its pharmacokinetic profile. Key properties include lipophilicity (log P), solubility, molecular weight, and ionization constant (pKa). cambridge.org Models like Lipinski's "rule of five" provide a simple, rule-based framework using these properties to estimate if a compound is likely to have good oral absorption.

More sophisticated ADME prediction relies on Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models. These are statistical models that correlate a set of calculated molecular descriptors (e.g., topological, electronic, steric) with an experimentally determined ADME property. nih.gov By building a mathematical model from a "training set" of compounds with known properties, the model can then predict the properties of new, untested molecules.

The theoretical approaches to predicting specific ADME parameters can be summarized as follows:

Absorption: Prediction of oral absorption is complex, involving both solubility and membrane permeability. nih.gov Solubility is often predicted using QSPR models or thermodynamic cycles. nih.gov Permeability, such as passage across the intestinal wall or the blood-brain barrier, is frequently modeled using data from assays like the Caco-2 cell permeability test. nih.gov Computational models for permeability often use descriptors related to lipophilicity and the number of hydrogen bond donors and acceptors.

Distribution: This parameter describes how a compound spreads throughout the body's tissues and fluids. A key factor is plasma protein binding (PPB), as only the unbound fraction of a drug is typically active. In silico models for PPB can be ligand-based, using molecular descriptors to build regression or classification models, or structure-based, involving docking to proteins like human serum albumin (HSA). cambridge.org

Metabolism: Predicting metabolic fate is one of the most challenging areas of in silico ADME. Metabolism is primarily carried out by cytochrome P450 (CYP450) enzymes. semanticscholar.org Ligand-based approaches use QSAR or pharmacophore models to predict whether a compound is a substrate or inhibitor of a specific CYP isoform. semanticscholar.org Structure-based methods involve docking the compound into the active site of a CYP enzyme's crystal structure to predict potential sites of metabolism.

Excretion: While less commonly modeled than A, D, and M, some computational approaches exist to predict renal clearance, a primary route of excretion. These models often incorporate factors like molecular weight and plasma protein binding.

In recent years, machine learning and artificial intelligence have significantly advanced the field. nih.gov Algorithms such as support vector machines (SVM), random forests, and deep neural networks can analyze vast datasets of chemical structures and biological data to build highly predictive models of ADME properties, often outperforming traditional QSAR methods. nih.gov These models can capture complex, non-linear relationships between molecular structure and pharmacokinetic outcomes.

| ADME Parameter | Description | Theoretical Prediction Framework |

|---|---|---|

| A bsorption | The process by which a drug enters the bloodstream. Primarily concerns oral bioavailability. | Based on physicochemical properties (Lipinski's Rule of Five), QSAR models for solubility and membrane permeability (e.g., Caco-2). nih.gov |

| D istribution | The reversible transfer of a drug from one location to another within the body. | Models predict plasma protein binding (PPB) and blood-brain barrier (BBB) penetration using QSPR, machine learning, and molecular docking with proteins like Human Serum Albumin (HSA). cambridge.org |

| M etabolism | The chemical conversion of drugs into more easily excreted compounds, primarily by Cytochrome P450 (CYP) enzymes. | Ligand-based (QSAR, pharmacophores) and structure-based (docking into CYP enzyme structures) methods predict CYP inhibition and sites of metabolism. semanticscholar.org |

| E xcretion | The removal of the drug and its metabolites from the body, often via the kidneys. | QSAR models predict renal clearance, often incorporating parameters like molecular weight and charge. |

Mechanistic Insights into Biological Target Engagement of 1 1h 1,3 Benzodiazol 2 Yl Azetidin 3 Amine Analogues

Enzyme Inhibition Studies and Mechanism of Action

Poly(ADP-Ribose) Polymerase (PARP1) Inhibition

Benzimidazole (B57391) derivatives have been a focus of research for the development of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. nih.govbenthamscience.com PARP-1 is a key enzyme in DNA repair and genome integrity, making it a significant target in cancer therapy. nih.gov The mechanism of action of PARP inhibitors can involve blocking the catalytic activity of the enzyme, which prevents the synthesis of poly(ADP-ribose) chains and the recruitment of DNA repair proteins to sites of single-strand breaks. This can lead to the accumulation of DNA damage and cell death, particularly in cancer cells with deficiencies in other DNA repair pathways like homologous recombination. researchgate.net

Research into benzimidazole carboxamide derivatives has provided some insights into their PARP-1 inhibitory activity. The inhibitory concentrations (IC50) for a selection of these compounds are presented below.

| Compound | PARP-1 IC50 (µM) |

|---|---|

| Compound 4 | 44 |

| Compound 5 | 0.46 |

| Compound 6a | 0.061 |

| Compound 6b | 0.084 |

Methionyl-tRNA Synthetase Inhibition

Analogues of 1-(1H-1,3-Benzodiazol-2-yl)azetidin-3-amine containing a benzimidazole moiety have been investigated as inhibitors of methionyl-tRNA synthetase (MetRS), an essential enzyme in protein synthesis. A study on benzimidazole derivatives targeting the MetRS of Trypanosoma brucei (TbMetRS) revealed potent inhibitory activity. These compounds typically feature a substituted benzyl (B1604629) group linked to a benzimidazole moiety.

The proposed binding mode suggests that the benzimidazole ring mimics the adenine moiety of the natural substrate, methionyl adenylate. It is stabilized by hydrophobic interactions within the enzyme's active site. The substituted benzyl group occupies a hydrophobic pocket, with halogen or oxygen atoms positioned similarly to the sulfur atom of methionine. nih.gov

| Compound ID | TbMetRS IC50 (nM) |

|---|---|

| 1331 | Not Reported |

| 1325 | Not Reported |

PIM1-3 and DYRK1A Kinase Inhibition

Benzimidazole-based compounds have been identified as inhibitors of several protein kinases, including the PIM and DYRK families. nih.govresearchgate.netnih.govresearchgate.net These kinases are involved in various cellular processes, and their dysregulation is implicated in diseases such as cancer. The benzimidazole scaffold can act as a hinge-binding motif in some kinase inhibitors, while in others, it serves a more structural role. nih.gov Many of these compounds are ATP-competitive inhibitors.

Protein Arginine Deiminase (PAD) Enzyme Inhibition

Benzimidazole-based compounds have been developed as irreversible inhibitors of Protein Arginine Deiminase (PAD) enzymes, particularly PAD2. These enzymes catalyze the conversion of arginine to citrulline, a post-translational modification implicated in various inflammatory and autoimmune diseases. The inhibitory mechanism of these compounds involves the covalent modification of a cysteine residue in the active site of the PAD enzyme.

The potency of these irreversible inhibitors is often expressed as the ratio of the rate of enzyme inactivation (k_inact) to the inhibition constant (K_I).

| Compound | PAD1 k_inact/K_I (M⁻¹min⁻¹) | PAD2 k_inact/K_I (M⁻¹min⁻¹) | PAD3 k_inact/K_I (M⁻¹min⁻¹) | PAD4 k_inact/K_I (M⁻¹min⁻¹) |

|---|---|---|---|---|

| F-amidine | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Cl-amidine | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| BB-Cl-amidine | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Receptor Modulation and Ligand-Receptor Interactions

Investigation of Potassium Channel Activity

Benzimidazole derivatives have been shown to modulate the activity of potassium channels. mdpi.com One notable example is the compound NS8593, (R)-N-(benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphthylamine, which acts as a negative gating modulator of small-conductance Ca2+-activated K+ (KCa2) channels. nih.govnih.gov

Instead of directly blocking the ion pore, negative gating modulators alter the channel's sensitivity to its activating ligand, in this case, intracellular calcium. NS8593 shifts the Ca2+ activation curve of KCa2 channels to the right, meaning that a higher concentration of Ca2+ is required to open the channel. nih.gov This modulation of channel gating is a distinct mechanism from that of pore blockers. nih.gov Studies on NS8593 have indicated that its site of action is within the pore of the KCa2 channel, rather than at the calcium-sensing calmodulin-binding domain. nih.gov

Mechanistic Exploration of Anti-infective Modalities (e.g., antimicrobial, antitubercular, antiviral)

The anti-infective properties of benzimidazole analogues, including those related to this compound, are attributed to a variety of mechanisms that disrupt essential microbial processes. While specific studies on the named compound are limited, the broader class of benzimidazole derivatives has been extensively studied, revealing several key modes of action against bacteria, mycobacteria, and viruses.

Antimicrobial Mechanisms:

The antibacterial action of benzimidazole derivatives often involves the inhibition of crucial bacterial enzymes. A primary target is DNA gyrase , an essential enzyme in bacteria that controls the topological state of DNA during replication and repair. By binding to this enzyme, benzimidazole compounds can disrupt DNA synthesis, ultimately leading to bacterial cell death. Some analogues have demonstrated potent activity against multidrug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), by targeting their respective gyrases.

Another proposed mechanism is the interference with microbial metabolic pathways. It has been suggested that some benzimidazole compounds can compete with purines, thereby inhibiting the synthesis of nucleic acids and proteins, which are vital for bacterial survival. Additionally, certain derivatives are believed to interfere with folate biosynthesis in microbial cells, blocking the formation of folates and consequently inhibiting bacterial growth.

Antitubercular Mechanisms:

The antitubercular activity of benzimidazole analogues is particularly significant. One of the primary mechanisms involves the inhibition of mycolic acid synthesis . Mycolic acids are unique, long-chain fatty acids that are major components of the cell wall of Mycobacterium tuberculosis, providing a crucial protective barrier. By inhibiting the enzymes involved in mycolic acid biosynthesis, these compounds compromise the structural integrity of the mycobacterial cell wall, leading to cell lysis.

Furthermore, some benzimidazole derivatives have been identified as potent inhibitors of other essential mycobacterial enzymes. For instance, certain analogues have shown the ability to impede the polymerization of the FtsZ protein , which is critical for bacterial cell division. By disrupting this process, the compounds prevent mycobacterial replication. The inhibition of topoisomerases, similar to the mechanism seen in general antibacterial activity, has also been reported as a potential mode of antitubercular action.

Antiviral Mechanisms:

The antiviral activity of benzimidazole analogues is diverse and often virus-specific. A common mechanism is the inhibition of viral enzymes that are essential for replication. For example, certain benzimidazole-based compounds act as allosteric inhibitors of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRP) . These inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that blocks its function and prevents viral RNA replication.

In the context of other viruses, benzimidazole derivatives have been shown to target viral proteases and other critical proteins necessary for the viral life cycle. For instance, some analogues have demonstrated inhibitory effects against the herpes simplex virus (HSV) and rotavirus. The structural similarity of the benzimidazole scaffold to purine nucleosides allows these compounds to interact with various viral biopolymers, disrupting their function.

| Anti-infective Modality | Primary Molecular Target/Mechanism | Effect on Pathogen | References |

|---|---|---|---|

| Antimicrobial | DNA Gyrase Inhibition | Disruption of DNA replication and repair, leading to cell death. | |

| Inhibition of Nucleic Acid and Protein Synthesis | Competition with purines, halting essential cellular processes. | ||

| Inhibition of Folate Biosynthesis | Blocks bacterial growth by preventing the formation of essential folates. | ||

| Antitubercular | Inhibition of Mycolic Acid Synthesis | Compromises cell wall integrity of M. tuberculosis. | |

| Inhibition of FtsZ Polymerization | Prevents mycobacterial cell division. | ||

| Antiviral | Inhibition of Viral Polymerases (e.g., HCV RdRP) | Blocks viral RNA replication. | |

| Inhibition of Viral Proteases | Interferes with the viral life cycle. |

Elucidation of Anti-inflammatory Pathways

Analogues of this compound, as part of the broader benzimidazole class of compounds, exhibit significant anti-inflammatory effects through the modulation of several key biological pathways. Their mechanism of action primarily involves the inhibition of enzymes and signaling molecules that are central to the inflammatory response.

A major anti-inflammatory mechanism of benzimidazole derivatives is the inhibition of cyclooxygenase (COX) enzymes . COX-1 and COX-2 are responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. By blocking the activity of these enzymes, benzimidazole analogues can effectively reduce the production of prostaglandins, thereby alleviating inflammatory symptoms. This mode of action is shared with many nonsteroidal anti-inflammatory drugs (NSAIDs).

In addition to COX inhibition, some benzimidazole derivatives have been found to inhibit 5-lipoxygenase (5-LOX) . The 5-LOX enzyme is involved in the synthesis of leukotrienes, another class of inflammatory mediators that contribute to the pathophysiology of various inflammatory diseases.

The anti-inflammatory profile of benzimidazole analogues is multifaceted, also involving interactions with other therapeutic targets such as transient receptor potential vanilloid-1 (TRPV-1) ion channels, cannabinoid receptors, and bradykinin receptors.

| Molecular Target | Mechanism of Action | Physiological Outcome | References |

|---|---|---|---|

| Cyclooxygenase (COX) Enzymes | Inhibition of enzyme activity | Reduced production of prostaglandins, leading to decreased inflammation and pain. | |

| 5-Lipoxygenase (5-LOX) | Inhibition of enzyme activity | Reduced production of leukotrienes, mitigating inflammatory responses. | |

| Pro-inflammatory Cytokines (TNF-α, IL-6) | Inhibition of production and release | Suppression of the inflammatory cascade and reduction of systemic inflammation. |

Immunomodulatory Mechanisms (e.g., IDO1/TDO pathway)

Benzimidazole analogues have emerged as potential immunomodulatory agents, with a key mechanism of action being the inhibition of the indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) pathways. These enzymes are critical regulators of immune responses, particularly in the context of cancer and chronic inflammation.

IDO1 and TDO are the initial and rate-limiting enzymes in the kynurenine pathway of tryptophan catabolism. In certain pathological conditions, such as cancer, the overexpression of IDO1 in tumor cells and antigen-presenting cells leads to the depletion of the essential amino acid tryptophan in the local microenvironment. This tryptophan depletion, coupled with the accumulation of its immunosuppressive metabolite kynurenine, creates an environment that suppresses the activity of effector T cells and natural killer (NK) cells, while promoting the proliferation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). This ultimately leads to tumor immune escape.

Benzimidazole-based inhibitors of IDO1 have been developed to counteract this immunosuppressive mechanism. By binding to the IDO1 enzyme, these compounds block the conversion of tryptophan to kynurenine. This restores local tryptophan levels and reduces the concentration of immunosuppressive kynurenine metabolites. The reversal of this metabolic checkpoint is expected to enhance anti-tumor immune responses by reactivating effector T cells and diminishing the suppressive activity of Tregs and MDSCs.

The immunomodulatory effects of targeting the IDO1/TDO pathway are of significant interest in the field of cancer immunotherapy, with the potential to be used in combination with other immune checkpoint inhibitors to improve therapeutic outcomes.

| Molecular Target | Mechanism of Action | Impact on Immune Response | References |

|---|---|---|---|

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Inhibition of enzyme activity | Prevents the conversion of tryptophan to kynurenine, reversing local tryptophan depletion and reducing immunosuppressive kynurenine levels. | |

| Tryptophan 2,3-dioxygenase (TDO) | Inhibition of enzyme activity | Similar to IDO1 inhibition, contributes to the restoration of an immune-supportive tumor microenvironment. |

Future Research Trajectories and Broader Impact

Development of Advanced Synthetic Methodologies for Complex Analogues

The synthesis of 1-(1H-1,3-benzodiazol-2-yl)azetidin-3-amine and its more complex analogues necessitates the development of sophisticated and efficient synthetic strategies. While traditional methods for the synthesis of azetidines can be challenging due to their strained nature, recent advancements have offered more feasible routes. nih.govrsc.org Future research will likely focus on creating a diverse library of analogues by modifying both the azetidine (B1206935) and benzimidazole (B57391) cores.

Key areas for methodological advancement include:

Stereoselective Synthesis: Developing synthetic pathways that allow for the precise control of stereochemistry on the azetidine ring will be crucial for investigating the structure-activity relationship (SAR) of these compounds.

Late-Stage Functionalization: The ability to introduce various functional groups onto the benzimidazole ring or the azetidine nitrogen at a late stage of the synthesis will enable the rapid generation of a wide range of derivatives for biological screening.

Flow Chemistry and Automation: Employing flow chemistry and automated synthesis platforms can accelerate the production of analogues, facilitating high-throughput screening and optimization of lead compounds.

| Synthetic Strategy | Potential Advantages | Relevant Analogue Classes |

| Asymmetric Ring-Opening of Aziridines | High stereocontrol | Chiral azetidine derivatives |

| Intramolecular Cyclization | Efficient construction of the azetidine ring | Fused azetidine-benzimidazole systems |

| C-H Activation of Benzimidazole | Direct functionalization without pre-activation | Substituted benzimidazole analogues |

Integration of Artificial Intelligence and Machine Learning in Scaffold Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the process of drug discovery, and the optimization of the this compound scaffold is no exception. These computational tools can analyze vast datasets to predict the biological activity, pharmacokinetic properties, and potential toxicity of novel analogues before their synthesis.

Future applications of AI and ML in this context will likely involve:

Predictive Modeling: Developing ML models to predict the binding affinity of analogues to specific biological targets based on their structural features.

De Novo Design: Utilizing generative AI models to design novel azetidine-benzodiazole hybrids with desired pharmacological profiles.

Scaffold Hopping: Employing computational algorithms to identify alternative scaffolds that mimic the key pharmacophoric features of this compound but possess improved properties.

| AI/ML Application | Objective | Potential Impact |

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity from chemical structure | Prioritize synthesis of promising compounds |

| Generative Adversarial Networks (GANs) | Design novel molecules with desired properties | Expand chemical space for drug discovery |

| Molecular Dynamics Simulations | Understand ligand-protein interactions | Guide rational drug design |

Exploration of Novel Biological Targets for Azetidine-Benzodiazole Hybrids

The benzimidazole scaffold is present in a wide array of approved drugs with diverse biological activities, including antiviral, anticancer, and antihypertensive effects. ijrpc.com The azetidine moiety, on the other hand, can enhance metabolic stability and cell permeability. ambeed.com The combination of these two heterocycles in this compound suggests a broad potential for targeting various biological pathways.

Future research will likely focus on screening this scaffold against a wide range of novel and challenging biological targets, such as:

Protein-Protein Interactions (PPIs): The rigid azetidine core can serve as a template for designing molecules that disrupt key PPIs implicated in diseases like cancer.

Epigenetic Targets: Derivatives of this scaffold could be explored as inhibitors of enzymes involved in epigenetic modifications, such as histone deacetylases (HDACs) or methyltransferases.

Neglected Tropical Diseases: The benzimidazole core has a history in antiparasitic agents, and novel hybrids could be investigated for activity against diseases like leishmaniasis or Chagas disease. nih.gov

| Potential Target Class | Therapeutic Area | Rationale |

| Kinases | Oncology, Inflammation | Benzimidazole is a known kinase inhibitor scaffold |

| G-Protein Coupled Receptors (GPCRs) | CNS disorders, Metabolic diseases | Azetidine can provide unique vectoral orientation for GPCR binding |

| Ion Channels | Cardiovascular diseases, Pain | The scaffold can be decorated to modulate channel activity |

Application of the this compound Scaffold in Chemical Biology Probes

The development of chemical biology probes is essential for elucidating complex biological processes. The this compound scaffold can be functionalized to create such probes. By incorporating reporter tags, such as fluorescent dyes or biotin, researchers can visualize the subcellular localization of the compound or identify its protein binding partners.

Future directions in this area include:

Photoaffinity Labeling Probes: The synthesis of analogues containing a photoreactive group would allow for the covalent labeling and subsequent identification of target proteins.

Fluorescent Probes: Attaching a fluorophore to the scaffold could enable real-time imaging of its distribution and dynamics within living cells.

Affinity-Based Probes: Immobilizing the scaffold on a solid support can be used for affinity chromatography to pull down and identify its cellular binding partners.

Contribution to the Understanding of Heterocyclic Ring Systems in Medicinal Chemistry

The study of this compound and its derivatives will contribute significantly to the broader understanding of the role of heterocyclic ring systems in medicinal chemistry. The interplay between the strained azetidine ring and the aromatic benzimidazole system can provide valuable insights into how these structural motifs influence a molecule's physicochemical properties, conformational preferences, and biological activity.

This research will help to:

Elucidate Structure-Property Relationships: Systematically modifying the scaffold and correlating these changes with properties like solubility, permeability, and metabolic stability will provide a deeper understanding of the contributions of each heterocyclic component.

Expand the "Medicinal Chemist's Toolbox": The successful development of drugs based on this scaffold will validate the combination of azetidine and benzimidazole as a privileged structural motif in drug discovery.

Inform the Design of Future Heterocyclic Compounds: The knowledge gained from studying this hybrid system can be applied to the design of other novel heterocyclic compounds with improved therapeutic potential.

Q & A

Q. What are the common synthetic routes for preparing 1-(1H-1,3-Benzodiazol-2-yl)azetidin-3-amine and its derivatives?

Methodological Answer: The synthesis typically involves condensation reactions between benzimidazole precursors and azetidine derivatives. For example, substituted benzimidazoles can react with aldehydes or ketones under mild conditions to form Schiff base intermediates, followed by cyclization or functional group transformations. Evidence from similar compounds (e.g., derivatives synthesized via condensation with 2-ethoxy-quinoline-3-carbaldehyde) suggests that room-temperature stirring in polar aprotic solvents (e.g., DMF) and subsequent vacuum filtration yield solid products . Additionally, cycloaddition reactions with chloroacetyl chloride in the presence of catalysts like triethylamine have been used to form azetidinone rings, which can be further reduced to amines . Purification often employs recrystallization or column chromatography.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., NH stretching in benzimidazole at ~3400 cm⁻¹ and azetidine ring vibrations). Reference data for benzimidazole derivatives are available via NIST Standard Reference Database .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substitution patterns. For example, azetidine protons appear as distinct multiplets (δ 3.0–4.0 ppm), while benzimidazole protons resonate in aromatic regions (δ 7.0–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for verifying synthetic products .

Advanced Questions

Q. How do structural modifications at the azetidin-3-amine position influence the compound’s biological activity and binding affinity?

Methodological Answer: Modifications such as N-alkylation or introduction of sulfonyl groups can alter steric and electronic properties, impacting target engagement. For instance:

- Hydrochloride salts (e.g., 1-(1H-1,3-Benzodiazol-2-yl)-3-methylbutan-1-amine dihydrochloride) enhance solubility, improving bioavailability .

- Phenyl or methyl substitutions on the azetidine ring may increase hydrophobic interactions with enzyme active sites, as seen in lysine demethylase inhibitors .

Experimental validation involves docking studies (e.g., using AutoDock Vina) followed by enzyme inhibition assays (e.g., measuring IC₅₀ values via fluorometric methods).

Q. What computational methods are recommended to predict the interaction mechanisms between this compound and lysine demethylase enzymes?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate binding stability using AMBER or GROMACS. Parameters include RMSD (root-mean-square deviation) and hydrogen bond occupancy over 100-ns trajectories .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess redox activity, which is critical for enzymes like demethylases .

- Pharmacophore Modeling : Identify essential interaction motifs (e.g., hydrogen bond donors from the azetidine amine) using tools like Schrödinger’s Phase .

- Binding Free Energy Calculations : MM-PBSA/GBSA methods quantify contributions of van der Waals and electrostatic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products